molecular formula C16H12ClNO2 B7843254 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde

5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B7843254
M. Wt: 285.72 g/mol
InChI Key: IAENRVPSKWKZKW-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a chloro group at the 5-position, a methoxyphenyl group at the 2-position, and a carbaldehyde group at the 3-position of the indole ring system. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The specific steps may include:

  • Formation of the phenylhydrazine derivative from 3-methoxybenzaldehyde.

  • Cyclization under acidic conditions to form the indole core.

  • Introduction of the chloro group at the 5-position through halogenation reactions.

  • Introduction of the carbaldehyde group at the 3-position through formylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carboxylic acid.

  • Reduction: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-ol (alcohol) or 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-amine (amine).

  • Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit various properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer activities.

Medicine: The compound's derivatives are explored for their potential therapeutic applications. They may be used in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

  • 5-Chloro-2-(3-methoxyphenyl)-1H-indole: Lacks the carbaldehyde group.

  • 2-(3-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the chloro group.

  • 5-Chloro-1H-indole-3-carbaldehyde: Lacks the methoxyphenyl group.

Uniqueness: The presence of both the chloro and methoxyphenyl groups in this compound provides unique chemical and biological properties compared to its similar counterparts. These groups influence the compound's reactivity, solubility, and biological activity, making it distinct in its applications.

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Properties

IUPAC Name

5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-12-4-2-3-10(7-12)16-14(9-19)13-8-11(17)5-6-15(13)18-16/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAENRVPSKWKZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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